(S)-3-((Methoxycarbonyl)amino)butanoic acid
Description
(S)-3-((Methoxycarbonyl)amino)butanoic acid is a chiral carboxylic acid derivative featuring a methoxycarbonyl-protected amino group at the third carbon of the butanoic acid backbone. Its (S)-stereochemistry is critical for interactions in biological systems, particularly in enzyme-substrate recognition and receptor binding. The methoxycarbonyl group enhances stability against enzymatic degradation while maintaining moderate hydrophilicity, making it a versatile intermediate in pharmaceutical synthesis and peptide chemistry .
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(3S)-3-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(3-5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
InChI Key |
BNWHTIOHOWVWCC-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)NC(=O)OC |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Methoxycarbonyl)amino)butanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process that includes the formation of an α-aminonitrile intermediate followed by hydrolysis to yield the desired amino acid . The reaction typically involves the use of an aldehyde, ammonia, and hydrogen cyanide, followed by acidic hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste . The use of such advanced technologies ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((Methoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-((Methoxycarbonyl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((Methoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can undergo hydrolysis to release the active amino acid, which then participates in various biochemical reactions. The compound may act as a substrate for enzymes or as a modulator of metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Amino-Protected Butanoic Acids
Compound 1 : (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid
- Key Differences: Protecting Group: tert-Butoxycarbonyl (Boc) instead of methoxycarbonyl. Boc is bulkier and more lipophilic, influencing solubility and metabolic stability.
- Implications: Higher lipophilicity (logP) compared to the target compound. The cyano group may enhance binding to kinase targets but reduce aqueous solubility.
Compound 2 : (S)-3-Methyl-2-((phenoxycarbonyl)amino)butanoic acid
- Key Differences: Protecting Group: Phenoxycarbonyl (aromatic) instead of methoxycarbonyl. Structure: Methyl group at C3 and amino group at C2 alter steric and electronic profiles.
- Implications: Increased rigidity due to the aromatic ring; may improve stability but hinder conformational flexibility. Potential for enhanced UV absorption, useful in analytical detection.
Compound 3 : (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid
- Key Differences: Substituents: Hydroxyl group at C3 and methylated amino group. Stereochemistry: (2S,3R) configuration vs. (S)-configuration at C3 in the target compound.
- Implications: Hydroxyl group enables hydrogen bonding but increases metabolic susceptibility. Methylation of the amino group reduces nucleophilicity, altering reactivity in coupling reactions.
Compound 4 : (S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid
- Key Differences :
- Protecting Group : tert-Butyldimethylsilyl (TBDMS) ether protects a hydroxyl group.
- Implications :
- TBDMS enhances hydrophobicity and protects against oxidation, ideal for prodrug designs.
- Requires acidic or fluoride-based conditions for deprotection.
Compound 5 : (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
- Key Differences: Protecting Group: Fluorenylmethoxycarbonyl (Fmoc), commonly used in solid-phase peptide synthesis.
- Implications :
- Fmoc allows for base-labile deprotection, complementary to acid-labile Boc.
- Fluorine atoms enhance binding affinity to hydrophobic pockets in proteins.
Biological Activity
(S)-3-((Methoxycarbonyl)amino)butanoic acid, also known as a chiral compound, has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features, including a methoxycarbonyl group and a butanoic acid backbone. This compound is particularly notable for its potential biological activity, which may include anti-inflammatory properties and modulation of neurotransmitter systems. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The structural formula of this compound can be represented as:
Key Structural Features
- Methoxycarbonyl Group : Enhances solubility and reactivity.
- Chiral Center : Imparts unique pharmacological properties.
- Butanoic Acid Backbone : Contributes to its structural diversity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxycarbonyl group facilitates hydrogen bonding, influencing binding affinity and activity. The compound has been investigated for several potential therapeutic applications:
- Anti-inflammatory Activity : Studies suggest that the compound may inhibit inflammatory pathways, although specific mechanisms remain to be fully elucidated.
- Neurotransmitter Modulation : The presence of a pyridine ring in related compounds indicates potential interactions with neurotransmitter receptors, which could affect neurological processes.
Comparative Biological Activity
To illustrate the biological activity of this compound, a comparison with structurally similar compounds is provided in the table below:
Study 1: Anti-inflammatory Potential
In a study examining the anti-inflammatory effects of this compound, researchers found that the compound significantly reduced cytokine production in vitro. The results indicated a dose-dependent inhibition of pro-inflammatory markers, suggesting its potential as an anti-inflammatory agent.
Study 2: Neurotransmitter Interaction
Another study focused on the interaction of this compound with neurotransmitter receptors. The findings revealed that modifications to the pyridine moiety enhanced binding affinity to specific receptors involved in neurotransmission, indicating a pathway for further drug development targeting neurological disorders.
Research Findings
- Selectivity and Efficacy : Structure-activity relationship studies indicate that variations in the methoxycarbonyl and butanoic acid moieties can significantly alter biological efficacy. For instance, certain derivatives demonstrated enhanced selectivity for specific enzyme targets over others, suggesting potential for tailored therapeutic applications .
- Enzymatic Interactions : The compound's ability to interact with enzymes involved in metabolic pathways was highlighted in recent research. These interactions emphasize its role in various biochemical processes and its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
